N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an acetylamino group, and a dimethylsulfamoyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via an acetylation reaction using acetic anhydride and a suitable amine precursor.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be attached through a sulfonation reaction using dimethylsulfamoyl chloride and a suitable aromatic precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand or inhibitor in various biochemical pathways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and dimethylsulfamoyl groups may facilitate binding to active sites, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-3,4,5-triethoxybenzamide
- N-[3-(acetylamino)phenyl]-1-[4-(methylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
Compared to similar compounds, N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide stands out due to the presence of the dimethylsulfamoyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature may enhance its binding affinity to specific molecular targets, making it a more potent candidate for various applications.
Properties
Molecular Formula |
C21H24N4O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O5S/c1-14(26)22-16-5-4-6-17(12-16)23-21(28)15-11-20(27)25(13-15)18-7-9-19(10-8-18)31(29,30)24(2)3/h4-10,12,15H,11,13H2,1-3H3,(H,22,26)(H,23,28) |
InChI Key |
YHZOIOGHRJAEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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